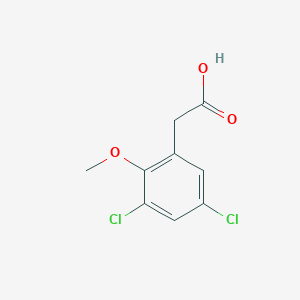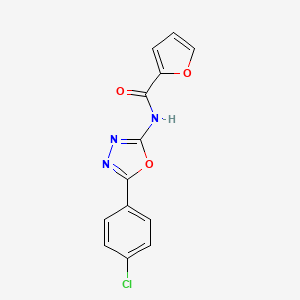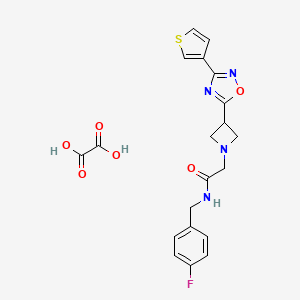
3-Carboxy-4-methylsulfonylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-4-methylsulfonylphenylboronic acid is a chemical compound with the CAS Number 2377608-72-3 . Its molecular formula is C8H9BO6S and it has a molecular weight of 244.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a predicted density of 1.58±0.1 g/cm3 and a predicted boiling point of 574.3±60.0 °C . No information was found regarding its melting point or flash point .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One of the primary applications of 3-Carboxy-4-methylsulfonylphenylboronic acid derivatives is in catalysis, particularly in the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This process showcases the use of phenylboronate and methylboronic acid for C−H activation and C−C coupling, highlighting the compound's role in synthesizing complex organic molecules (Giri et al., 2007).
Nano Organo Solid Acids
The compound has been used to create novel, mild, and biologically based nano organocatalysts, demonstrating catalytic applications in synthesizing various organic compounds under mild and green conditions. This includes the synthesis of bis(pyrazol-5-ols), coumarin-3-carboxylic acids, and cinnamic acid derivatives, showing the compound's utility in facilitating environmentally friendly chemical reactions (Zolfigol et al., 2015).
Aldose Reductase Inhibitors
Derivatives of this compound have been explored for their potential as aldose reductase inhibitors, with implications for managing diabetic complications. This research underscores the compound's relevance in medicinal chemistry, particularly in designing molecules with antioxidant activity (Alexiou & Demopoulos, 2010).
Electrochemiluminescence Immunoassays
In the field of bioanalytical chemistry, derivatives of this compound have been developed as electrochemiluminescence (ECL) labels for immunoassays, demonstrating improved ECL intensities and detection sensitivities. This application highlights the compound's significance in enhancing diagnostic methods and clinical immunoassay technologies (Yu et al., 2016).
Fluorescence Sensing and Bioimaging
The compound has been utilized in creating fluorescence turn-on chemosensors for selective and sensitive detection of metal ions in living cells, leveraging the aggregation-induced-emission effect. This research opens new avenues for studying and analyzing metal ions in complex biological systems, with implications for environmental monitoring and healthcare (Gui et al., 2015).
Eigenschaften
IUPAC Name |
5-borono-2-methylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIUMMNSZWELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)

![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![5-(Carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2665214.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)

